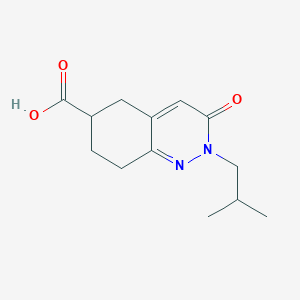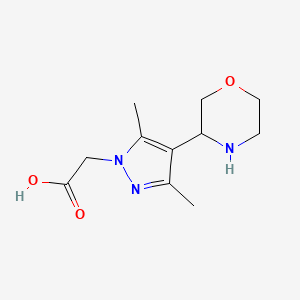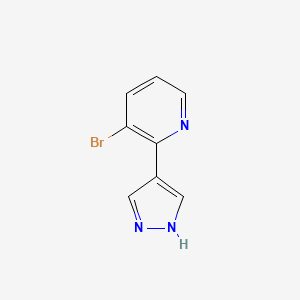
3-Bromo-2-(1H-pyrazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine typically involves the bromination of 2-(1H-pyrazol-4-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolyl-pyridines, biaryl compounds, and various heterocyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-4-yl)pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-(1H-pyrazol-4-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
4-(1H-Pyrazol-4-yl)pyridine: The pyrazole ring is attached at a different position on the pyridine ring, leading to different chemical properties.
Uniqueness
3-Bromo-2-(1H-pyrazol-4-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for various biological applications.
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
3-bromo-2-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12) |
InChI Key |
WIKMDNSRMJUBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CNN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


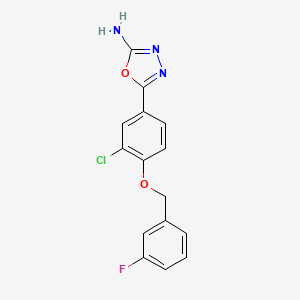
![7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11778175.png)
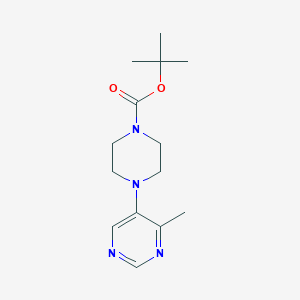
![2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11778182.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)
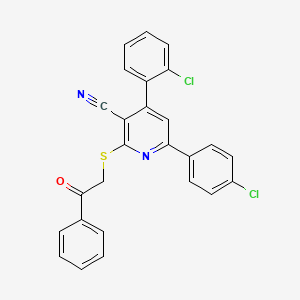
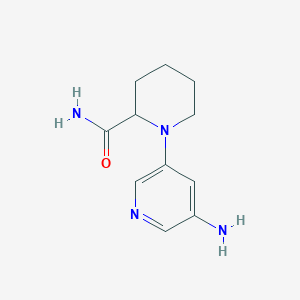

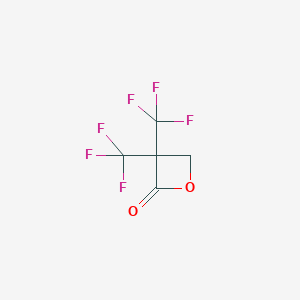

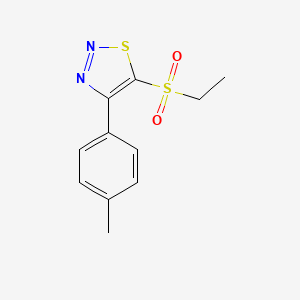
![tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B11778222.png)
